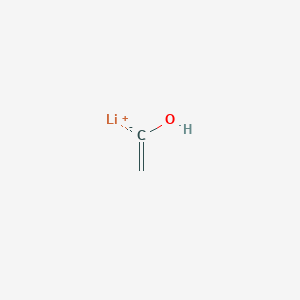

lithium;ethenol

Description

Conceptualization of Lithium Ethenolate as a Fundamental Organolithium Reagent

Organolithium reagents are defined by a direct carbon-lithium bond, but lithium enolates, including lithium ethenolate, are more accurately described as O-lithiated species with significant carbanionic character at the α-carbon. nih.govwikipedia.org This dual nature makes them powerful nucleophiles capable of attacking a wide range of electrophiles. libretexts.org The fundamental reactivity of lithium ethenolate is intrinsically linked to its aggregation state in solution. researchgate.net Like other lithium enolates, it exists not as a simple monomer but as an equilibrium of various aggregates, such as dimers, tetramers, and higher-order oligomers. ethz.chcornell.edu

The specific solvent used plays a critical role in determining the predominant aggregation state. In coordinating solvents like tetrahydrofuran (B95107) (THF), lithium enolates often form tetrameric structures, described as cubane-like clusters. nih.govfigshare.com The degree of aggregation profoundly influences the reagent's reactivity. Seminal work by researchers like Andrew Streitwieser has demonstrated that for many reactions, such as alkylation, the monomeric form of the enolate is the most reactive species, even when it is present in very low concentrations compared to the aggregates. researchgate.netnih.gov The aggregates themselves are generally much less reactive. nih.govpsu.edu

Computational studies focusing on lithium vinyloxide have provided deeper insights into its reaction mechanisms. For instance, the reaction with an electrophile like methyl chloride is believed to proceed through a cyclic, six-membered transition state. psu.edu This model helps to explain the observed reactivity and stereochemical outcomes of such reactions. The understanding of lithium ethenolate as a dynamic equilibrium of aggregates with varying reactivities is central to its conceptualization as a sophisticated chemical tool.

Table 1: Methods for the Generation of Lithium Ethenolate

| Method | Reagents | Byproducts | Reference |

|---|---|---|---|

| Metal Reduction | α-Mercurioacetaldehyde, Lithium Metal | Mercury | ucla.edu |

| THF Cleavage | n-Butyllithium, Tetrahydrofuran (THF) | Ethylene (B1197577) | ucla.edu |

| Deprotonation | Acetaldehyde (B116499), Strong Lithium Base (e.g., LDA) | Conjugate Acid of Base | wikipedia.org |

Historical Development of Research on Ethenol-Derived Lithium Species

The study of enolates is a classic and vital part of organic chemistry, but the specific investigation of lithium ethenolate, the simplest such species, presented unique historical challenges. ucla.edumasterorganicchemistry.com The primary difficulty was the high reactivity of its parent carbonyl, acetaldehyde, which readily undergoes base-catalyzed self-condensation (aldol polymerization), making the controlled generation of its enolate difficult. ucla.edu

One of the earliest documented preparations was reported by Nesmeyanov and coworkers, who synthesized lithium ethenolate through the reduction of a mercury-containing acetaldehyde derivative with lithium metal. However, they reported that the resulting enolate was not effective in subsequent reactions with electrophiles like alkyl halides. ucla.edu

A pivotal advancement occurred in the 1970s when it was discovered that lithium ethenolate could be generated cleanly by reacting n-butyllithium with tetrahydrofuran (THF) as the solvent. ucla.edu This reaction cleaves the ether, producing the enolate and ethylene gas as a byproduct. This method provided a practical route to the reagent without the presence of the problematic acetaldehyde. Subsequent research by Jung and others demonstrated that this in situ generated lithium ethenolate could be successfully trapped with various electrophiles, such as silylating and acylating agents, unlocking its synthetic potential. ucla.edugoogle.com

The modern understanding of lithium ethenolate has been profoundly shaped by the detailed physical organic studies of research groups led by Andrew Streitwieser and David Collum. Beginning in the late 20th century, their work employed kinetics, spectroscopy, and computational modeling to unravel the complex solution behavior of lithium enolates. nih.govresearchgate.netberkeley.edu Their research established the critical role of aggregation, the influence of solvents, and the impact of lithium salt additives on the structure and reactivity of these species. cornell.educapes.gov.br

Academic Significance and Research Trajectories of Lithium Ethenolate (Lithium Vinyloxide)

The academic significance of lithium ethenolate stems from its status as the simplest lithium ketone enolate, making it an ideal model system for studying fundamental organolithium reaction mechanisms. nih.gov Research into its behavior provides insights that are broadly applicable to the more complex enolates widely used in synthesis.

A major trajectory of research has been the extensive use of computational chemistry to model its structure and reactions. capes.gov.bracs.org Ab initio calculations have been used to investigate the formation of mixed aggregates between lithium vinyloxide and other salts like lithium chloride (LiCl), lithium bromide (LiBr), and lithium amides. capes.gov.bracs.org These studies show that mixed trimers can be highly stable in the gas phase and that solvation dramatically affects aggregation energies. capes.gov.bracs.org This theoretical work is crucial for understanding how additives, often present as byproducts in enolate generation, can alter the course of a reaction.

Another significant research area is the kinetic analysis of reactions involving lithium enolates. Studies have quantified the vast difference in reactivity between monomeric and aggregated forms, confirming that aggregates can be thousands of times less reactive in alkylation reactions. psu.edu The effect of different ether solvents on these dynamics has also been explored, showing that while THF and dimethoxyethane (DME) support similar reactivity, less-coordinating solvents like methyl tert-butyl ether (MTBE) lead to higher aggregation and drastically slower reaction rates. researchgate.net

The utility of lithium ethenolate has also been demonstrated in practical synthetic applications. Beyond simple trapping with electrophiles, it has been employed as a key additive to facilitate complex transformations, such as in certain Chichibabin-type reactions for the synthesis of azaindoles. google.com Its ability to act as a precursor in polymerization reactions has also been noted. rsc.org The ongoing study of lithium ethenolate continues to refine the predictive models for enolate reactivity, aiding in the rational design of new synthetic methods.

Table 2: Calculated Energetics of Lithium Vinyloxide Aggregation This table presents theoretical data from computational studies, illustrating the influence of aggregation and solvation on stability.

| Reaction | Aggregation Process | Energy Change (Gas Phase, kcal/mol) | Energy Change (Solvated, kcal/mol) | Reference |

|---|---|---|---|---|

| Dimerization | 2 Monomers → 1 Dimer | Highly Exothermic | Less Exothermic | psu.edu |

| Mixed Aggregation | 2 LiOV + LiX → 2LiOV·LiX (Trimer) | Most Favored Species | Exothermicity Reduced | capes.gov.bracs.org |

Structure

3D Structure of Parent

Properties

CAS No. |

111193-71-6 |

|---|---|

Molecular Formula |

C2H3LiO |

Molecular Weight |

50.0 g/mol |

IUPAC Name |

lithium;ethenol |

InChI |

InChI=1S/C2H3O.Li/c1-2-3;/h3H,1H2;/q-1;+1 |

InChI Key |

IXVPCSMGHYDXIB-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C=[C-]O |

Origin of Product |

United States |

Structural Elucidation and Aggregation Phenomena of Lithium Ethenolate Systems

Spectroscopic Characterization

Spectroscopic techniques are paramount for probing the structure of lithium ethenolate in solution, where it typically exists as a dynamic equilibrium of different aggregated species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the aggregation states of organolithium compounds. The use of the ⁶Li isotope (spin I=1), despite its lower natural abundance and sensitivity compared to ⁷Li, is often preferred because its smaller quadrupole moment results in sharper resonance signals, enabling the observation of scalar couplings and the resolution of distinct aggregated species in solution. huji.ac.ilchemrxiv.org

For lithium enolates, different aggregation states (e.g., monomer, dimer, tetramer) in solution have distinct chemical environments for the lithium and carbon atoms, which can lead to separate signals in the ⁶Li and ¹³C NMR spectra. In many organolithium systems, such as phenyllithium (B1222949) in tetrahydrofuran (B95107) (THF), distinct signals for monomeric and dimeric species have been observed and characterized. wisc.edu The chemical shifts of the lithium atoms are particularly sensitive to their coordination number and the nature of the solvent. researchgate.netnih.gov

Table 1: Representative NMR Spectroscopic Data for Organolithium Aggregates (Note: Data is for analogous compounds, illustrating typical shifts and couplings.)

| Compound/System | Nucleus | Aggregate | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| Phenyllithium | ¹³C | Monomer (ipso-C) | THF | 196.4 | ¹J(¹³C-⁶Li) observed | wisc.edu |

| Phenyllithium | ¹³C | Dimer (ipso-C) | THF | 188.2 | Not resolved | wisc.edu |

| Dilithiated Amide | ⁶Li | Mixed Aggregate | THF | 1.8-2.2 | ¹J(⁶Li-¹⁵N) = 3.6-5.8 | nih.gov |

| C,N-Chelated Dianion | ⁶Li | Monomer | THF-d₈ | 1.67, 1.95 | ¹J(⁶Li-¹⁵N) observed | nih.gov |

| C,N-Chelated Dianion | ¹⁵N | Monomer | THF-d₈ | 114.5 (quintet) | ¹J(¹⁵N-⁶Li) observed | nih.gov |

This table is interactive. Click on the headers to sort.

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds and is highly sensitive to changes in bond strength and electronic environment. rsc.org For lithium ethenolate, the key vibrational modes are the C=C stretching vibration and the C-O stretching vibration, which is coupled with the lithium atom.

The C=C stretching frequency in lithium ethenolate is expected to be lower than in a typical isolated alkene (which appears around 1620–1680 cm⁻¹) due to the delocalization of electron density from the oxygen atom into the double bond. libretexts.org This band's position provides insight into the electronic structure of the enolate moiety.

The C-O stretching vibration is perhaps the most informative. In a simple alcohol, this appears in the 1000-1300 cm⁻¹ region. uc.edu In an alkoxide like lithium ethenolate, this vibration is more accurately described as a C-O-Li stretch and its frequency is highly sensitive to the state of aggregation. scienceskool.co.uk Different aggregate structures (e.g., dimer, tetramer) will feature distinct Li-O bonding arrangements within their core, leading to different vibrational frequencies. Furthermore, the coordination of solvent molecules (like THF) to the lithium centers will also influence these frequencies. While detailed experimental IR spectra for lithium ethenolate are not prevalent, computational studies on related systems have shown that IR spectroscopy is a valuable tool for distinguishing between different aggregate and solvated structures. dergipark.org.trresearchgate.net

Table 2: Typical Infrared Absorption Frequencies for Relevant Functional Groups

| Functional Group | Bond Vibration | Typical Frequency Range (cm⁻¹) | Intensity |

| Alkene | C=C Stretch | 1620 - 1680 | Weak to Medium |

| Enolate | C=C Stretch | ~1550 - 1650 | Medium to Strong |

| Alcohol/Ether/Ester | C-O Stretch | 1000 - 1300 | Strong |

| Aldehyde/Ketone | C=O Stretch | 1650 - 1750 | Strong |

This table provides general ranges to contextualize the expected spectral features of lithium ethenolate.

Solid-State Structural Analysis: X-ray Crystallography

While a crystal structure for simple, unsolvated lithium ethenolate has not been reported, X-ray crystallography on solvated derivatives of other lithium enolates and related compounds has provided a clear picture of their aggregate structures. These studies consistently show that lithium atoms are bridged by the oxygen atoms of the enolates, forming a central (LiO)n core. The coordination sphere of each lithium atom is typically completed by solvent molecules, most commonly THF. For example, a complex containing lithium aza-enolate and lithium ethenolate has been characterized, revealing a large decalithium aggregate. researchgate.net The isolation and crystallographic analysis of lithium ethenolate itself, likely as a solvated adduct, would provide invaluable benchmark data for understanding its bonding and aggregation.

Self-Aggregation Behavior in Solution and Solid State

The driving force for the oligomerization of organolithium compounds is the desire of the electropositive lithium cation to maximize its coordination number, which it achieves by interacting with multiple anionic ligands in the absence of sufficient external donors. libretexts.org

In solution, lithium ethenolate is expected to exist as an equilibrium mixture of various aggregates. Based on extensive studies of other lithium enolates and alkoxides, the most common species are dimers and tetramers. nih.gov In non-coordinating or weakly coordinating solvents, higher aggregates like hexamers might be present, similar to the behavior of n-butyllithium. However, in ethereal solvents like THF, these larger aggregates are typically broken down into smaller, more reactive species. libretexts.org

Dimers: Often proposed to have a planar or ladder-like (LiO)₂ core, with each lithium and oxygen atom being two-coordinate within the core.

Tetramers: Typically adopt a distorted cubane-like (LiO)₄ core, where lithium and oxygen atoms occupy alternating vertices of the cube. Each lithium and oxygen atom is three-coordinate within this core framework.

Hexamers: Less common for enolates in solvating media but observed for some alkoxides and alkyllithiums, often featuring a hexagonal prism-like (LiO)₆ core.

The equilibrium between these forms is dynamic and can be influenced by concentration, temperature, and the specific solvent used.

The solvent plays a critical role in determining the predominant aggregation state of lithium ethenolate. Strongly coordinating solvents compete with the enolate oxygen for coordination sites on the lithium cations, leading to the deaggregation of larger oligomers into smaller, more heavily solvated ones. wisc.edu

Tetrahydrofuran (THF): This is a common solvent for enolate reactions. Its strong Lewis basicity favors the disruption of large aggregates. In THF, many lithium enolates exist primarily as an equilibrium between solvated dimers and tetramers, and in some cases, even monomers can be detected. wisc.edunih.gov

Dimethoxyethane (DME): As a bidentate chelating ether, DME is an even stronger solvating agent than THF for lithium cations. Its presence can shift the aggregation equilibrium further towards smaller species, often favoring dimers or even monomers over tetramers compared to THF. nih.govnih.gov

Co-solvents: The addition of powerful, multidentate Lewis basic co-solvents like N,N,N′,N′-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA) can lead to complete deaggregation to form monomeric or dimeric species, which are often highly reactive. wisc.edu The effect is driven by the formation of stable, solvated lithium cations.

Understanding these solvent-dependent aggregation equilibria is crucial, as the reactivity and stereoselectivity of lithium enolates are often directly linked to their aggregation state, with monomeric species generally being the most reactive in alkylation reactions. nih.gov

Formation of Mixed Aggregates and Supramolecular Assemblies

Lithium ethenolate, like other organolithium compounds, readily participates in the formation of mixed aggregates and larger supramolecular structures. This behavior is driven by the tendency of the lithium cation to achieve a higher coordination number, leading to thermodynamically more stable species. The nature and structure of these assemblies are highly dependent on the presence of other lithium salts, organolithium reagents, and coordinating solvents.

Heteroaggregates with Lithium Halides (e.g., LiCl, LiBr)

The interaction of lithium ethenolate with lithium halides, such as lithium chloride (LiCl) and lithium bromide (LiBr), leads to the formation of heteroaggregates. These mixed aggregates often exhibit different reactivity and solubility compared to the parent homoaggregates.

Computational studies have been instrumental in elucidating the structures and stabilities of these mixed aggregates. Ab initio calculations on the mixed aggregates of lithium ethenolate (LiOCH=CH₂) with LiCl and LiBr have shown that in the gas phase, the formation of mixed trimers, such as (LiOCH=CH₂)₂·LiX, is energetically favored. nih.gov The presence of lithium halides can break down larger homoaggregates of lithium enolates, a phenomenon that has been observed to enhance the reactivity of these compounds in certain synthetic applications. cuny.edu

The formation of these heteroaggregates is not limited to the gas phase and has been studied in solution. In ethereal solvents like tetrahydrofuran (THF), solvent molecules coordinate to the lithium centers, influencing the aggregation state. nih.govcuny.edu For instance, a combined computational and ¹³C NMR study on the aggregation of 1-methoxyallenyllithium with lithium chloride in THF revealed the formation of various mixed aggregates. cuny.edu While gas-phase calculations often favor higher aggregates, in solution, the equilibrium can shift towards smaller mixed species like dimers, which are thought to be more reactive. cuny.edu The increased solubility of otherwise sparingly soluble lithium salts like LiCl in the presence of organolithium compounds is a direct consequence of this mixed aggregate formation. researchgate.net

The stability of lithium halides follows the order LiF > LiCl > LiBr > LiI, which is related to their lattice energies. doubtnut.com This intrinsic stability can influence the thermodynamics of mixed aggregate formation. quora.com The interaction between lithium halides and hydrogen molecules has also been studied, indicating the ability of the lithium center to engage in weak interactions. espublisher.com

Table 1: Calculated Energetics of Lithium Ethenolate-Lithium Halide Mixed Aggregate Formation

| Mixed Aggregate Composition | Computational Method | Solvent Model | Key Finding | Reference |

|---|---|---|---|---|

| (LiOCH=CH₂)·LiX (X=Cl, Br) | Ab initio | Gas Phase | Mixed trimer (2LiOV·LiX) is the most favored species. | nih.gov |

| 1-Methoxyallenyllithium·LiCl | B3LYP/6-31+G(d) | THF (explicit) | Favors mixed trimers and tetramers. | cuny.edu |

| 1-Methoxyallenyllithium·LiCl | MP2/6-31+G(d) | THF (explicit) | Favors mixed dimers. | cuny.edu |

Mixed Aggregates with Lithium Amides and Organolithium Compounds

Lithium ethenolates readily form mixed aggregates with other organolithium species, most notably lithium amides. These mixed aggregates are of significant interest in synthetic organic chemistry as they can exhibit unique reactivity and selectivity. nih.gov The formation of such aggregates is driven by the fact that strongly basic lithium amides often prefer to form mixed aggregates with weaker bases rather than homoaggregates. nih.gov

Computational studies have shown that the formation of mixed aggregates between lithium enolates and lithium amides is thermodynamically favorable. nih.gov These mixed aggregates play a crucial role in various synthetic transformations, including enantioselective reactions where a chiral lithium amide can create a chiral environment around the lithium enolate. nih.gov The stoichiometry of these mixed aggregates can vary, with studies identifying species with different ratios of enolate to amide. For example, mixed tetramers with 1:3 and 2:2 ratios of lithium alkoxide to lithium enolate have been observed spectroscopically. nih.gov

The interaction between lithium ethenolate and other organolithium compounds like methyllithium (B1224462) has also been investigated theoretically. psu.edu These studies confirm that the electrostatic contribution is the primary stabilizing force in the formation of these aggregates. psu.edu The structure and reactivity of these mixed species are also highly dependent on the solvent. For instance, the equilibrium between different aggregates of a chiral lithium amide and n-butyllithium can be shifted by changing the solvent from diethyl ether to THF, which in turn affects the enantioselectivity of subsequent reactions. rsc.org

The general principle is that the aggregation state of organolithium reagents is a key determinant of their reactivity. nih.gov The formation of mixed aggregates with species like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is a common strategy to modulate the reactivity of lithium enolates. wikipedia.orgorganicchemistrydata.org

Table 2: Examples of Lithium Ethenolate Mixed Aggregates with Other Organolithium Compounds

| Components of Mixed Aggregate | Observed/Predicted Stoichiometry | Method of Characterization | Key Feature | Reference |

|---|---|---|---|---|

| Lithium ethenolate + Lithium amide | Mixed trimers | Ab initio calculations | Thermodynamically favored over homoaggregates. | nih.gov |

| Chiral lithium amide + Lithium enolate | Discrete, well-defined aggregates | Crystallography, Spectroscopy, Computation | Enables enantioselective transformations. | nih.gov |

| Lithium cyclohexenolate + Lithium amino alkoxide | 1:3 and 2:2 mixed tetramers | ⁶Li NMR spectroscopy | Formation of specific mixed tetrameric structures. | nih.gov |

| Chiral lithium amide + n-BuLi | Solvent-dependent equilibrium | NMR spectroscopy | Proportion of mixed aggregate correlates with enantioselectivity. | rsc.org |

Coordination with Ethers and Polyethers

Ethereal solvents and polyethers play a crucial role in the structural chemistry of lithium ethenolate by coordinating to the lithium centers. This coordination can break down larger aggregates into smaller, often more reactive, species and can lead to the formation of well-defined supramolecular assemblies.

Solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are known to coordinate to the lithium ions in organolithium aggregates, influencing their structure and reactivity. wikipedia.org For example, THF can deaggregate hexameric n-butyllithium into tetramers. wikipedia.org In the context of lithium ethenolate, computational models often include explicit ether molecules to accurately represent the solution-phase behavior. nih.gov The coordination of ethers reduces the degree of aggregation and can lead to the formation of monomeric or dimeric species that are solvated by the ether molecules. rsc.orgacs.org

Polyethers, particularly crown ethers, are powerful ligands for lithium ions and can encapsulate the cation, leading to the formation of stable supramolecular complexes. nih.govnumberanalytics.comfrontiersin.org The interaction is based on the fit between the cation size and the cavity of the crown ether. researchgate.net This encapsulation can lead to the isolation of monomeric lithium species that are otherwise difficult to obtain. For instance, the first mononuclear lithium amide was structurally characterized as a complex with 12-crown-4 (B1663920). psu.edu The coordination of the crown ether effectively shields the lithium cation, preventing aggregation.

The use of crown ethers can lead to the formation of fascinating supramolecular structures. nih.govrsc.org These assemblies are held together by host-guest interactions between the crown ether and the lithium cation. frontiersin.org The specific geometry and stoichiometry of these complexes depend on the particular crown ether and the other ligands present on the lithium. rsc.org This ability to form well-defined supramolecular structures is a key feature of crown ether chemistry and has been widely exploited in various fields. numberanalytics.com

Table 3: Coordination of Lithium Ethenolate Systems with Ethers and Polyethers

| Coordinating Ligand | Effect on Aggregation | Resulting Structure/Assembly | Method of Study | Reference |

|---|---|---|---|---|

| Dimethyl ether | Reduces exothermicity of aggregation | Coordinatively solvated aggregates | Ab initio calculations with dielectric solvation model | nih.gov |

| Tetrahydrofuran (THF) | Reduces degree of aggregation | Solvated monomers and dimers | NMR spectroscopy, Computational studies | rsc.orgwikipedia.org |

| 12-crown-4 | Prevents aggregation | Mononuclear lithium amide complex | X-ray crystallography | psu.edu |

| Crown ethers (general) | Forms stable complexes | Supramolecular assemblies | General literature on supramolecular chemistry | nih.govnumberanalytics.comfrontiersin.org |

Reactivity Profiles and Mechanistic Pathways of Lithium Ethenolate

Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. Lithium ethenolate is a valuable reagent in this endeavor, participating in a variety of reactions that create these crucial linkages.

The aldol (B89426) addition is a powerful reaction that forms a β-hydroxy carbonyl compound through the addition of an enolate to an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com When lithium ethenolate acts as the nucleophile, it attacks the electrophilic carbonyl carbon of another molecule. organic-chemistry.org

The reaction is typically carried out at low temperatures in an ethereal solvent to prevent side reactions. organic-chemistry.org A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to generate the lithium enolate quantitatively and irreversibly. organic-chemistry.orgmakingmolecules.com This "pre-formation" of the enolate is crucial for crossed aldol reactions, where two different carbonyl compounds are used, preventing self-condensation of the starting materials. makingmolecules.com

The mechanism of the lithium enolate-mediated aldol addition is thought to proceed through a cyclic transition state, often referred to as the Zimmerman-Traxler model. chemtube3d.com In this model, the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the electrophile, organizing the six-membered ring-like transition state. chemtube3d.comyoutube.com This coordination influences the stereochemical outcome of the reaction. Subsequent aqueous work-up protonates the resulting lithium alkoxide to yield the final β-hydroxy carbonyl product. chemtube3d.com

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Base | Product (after work-up) |

| Acetaldehyde (B116499) | Benzaldehyde | LDA | 3-hydroxy-3-phenylpropanal |

| Acetone | Cyclohexanone | LDA | 2-(1-hydroxycyclohexyl)propan-2-one |

| Ethyl acetate (B1210297) | Propanal | LDA | Ethyl 3-hydroxy-2-methylpentanoate |

Enolate alkylation is a fundamental process for forming a new carbon-carbon bond at the α-position of a carbonyl group. libretexts.orgfiveable.me The reaction involves the nucleophilic attack of the lithium enolate on an alkyl halide in an SN2 fashion. organicchemistrytutor.compressbooks.pub This displaces the halide leaving group and attaches the alkyl group to the α-carbon. pressbooks.pubopenstax.org

For the reaction to be efficient, a strong base such as lithium diisopropylamide (LDA) is typically employed to ensure the complete and irreversible formation of the enolate. makingmolecules.comorganicchemistrytutor.com This prevents side reactions like the base reacting directly with the alkyl halide. organicchemistrytutor.com The choice of the alkyl halide is also critical; primary and methyl halides are preferred as they are more susceptible to SN2 attack. pressbooks.pubopenstax.org Secondary halides react less efficiently, and tertiary halides tend to undergo elimination reactions instead. pressbooks.pubopenstax.org

The stereoselectivity of the alkylation can be influenced by the reaction conditions and the nature of the substrate. For instance, the use of chiral auxiliaries on the enolate can lead to enantioselective alkylation. york.ac.ukrsc.org

| Enolate Source | Alkylating Agent | Base | Product |

| Cyclohexanone | Methyl iodide | LDA | 2-methylcyclohexanone (B44802) |

| Acetophenone | Benzyl bromide | LDA | 1,3-diphenylpropan-1-one |

| Propanal | Ethyl bromide | LDA | 2-methylpentanal |

Lithium enolates can also participate in conjugate addition reactions, also known as Michael additions. oup.commasterorganicchemistry.com In this type of reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgopenstax.org This 1,4-addition is in contrast to the 1,2-addition that occurs with more reactive organometallic reagents like organolithium or Grignard reagents. masterorganicchemistry.comchemistrysteps.com

The preference for 1,4-addition by "softer" nucleophiles like lithium enolates is a general principle in organic chemistry. nih.gov The reaction is thermodynamically favorable due to the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. libretexts.org The initial product of the conjugate addition is a new enolate, which is then protonated during work-up to give the final saturated carbonyl compound. libretexts.orgopenstax.org

Research has demonstrated that lithium enolates derived from ketones, esters, and amides can undergo smooth Michael addition reactions to electrophiles like ethyl 3-trifluoromethylacrylate, often with high diastereoselectivity. oup.com The use of chiral lithium amides as additives can even induce enantioselectivity in the conjugate addition of lithium ester enolates to α,β-unsaturated esters. acs.org

| Enolate (Michael Donor) | α,β-Unsaturated Compound (Michael Acceptor) | Product (after work-up) |

| Lithium enolate of cyclohexanone | Methyl vinyl ketone | 2-(3-oxobutyl)cyclohexan-1-one |

| Lithium enolate of diethyl malonate | Acrylonitrile | Diethyl 2-(2-cyanoethyl)malonate |

| Lithium enolate of acetophenone | Ethyl acrylate | Ethyl 4-oxo-4-phenylbutanoate |

Lithium enolates are key intermediates in various cyclization and rearrangement reactions, which are vital for synthesizing cyclic and structurally rearranged molecules.

Cyclization Reactions: Intramolecular reactions involving lithium enolates can lead to the formation of rings. For instance, an intramolecular aldol condensation can occur if a molecule contains both an enolizable proton and a carbonyl group in a suitable position to form a five- or six-membered ring. masterorganicchemistry.com Similarly, intramolecular alkylation can take place if an enolate and a halide are present in the same molecule. Another important cyclization is the Parham cyclization, which can be initiated by a lithium-halogen exchange to form an organolithium species that then undergoes an intramolecular carbolithiation. wikipedia.org The Bergman cyclization, a reaction of enediynes to form a p-benzyne biradical, can also be influenced by lithium species, although this is a more specialized example. wikipedia.org

Rearrangement Reactions: Lithium enolates are central to several important rearrangement reactions. The Ireland-Claisen rearrangement involves the chemtube3d.comchemtube3d.com-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal, which is formed from a lithium enolate intermediate. wiley-vch.deyoutube.com The 1,2-Wittig rearrangement sees the rearrangement of an ether upon treatment with an alkyllithium compound, proceeding through an alkoxy lithium salt intermediate. wikipedia.org While not directly involving a pre-formed enolate, the reaction shares mechanistic features. Reactions involving carbocation intermediates can also be accompanied by rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. masterorganicchemistry.com

Nucleophilic Reactivity and Activation Strategies

Beyond direct carbon-carbon bond formation, the nucleophilic nature of the oxygen atom in lithium ethenolate and other alkoxides plays a crucial role in activating other chemical species, particularly metal centers.

Alkali-metal alkoxides, including lithium alkoxides, can act as activators for organometallic reagents. researchgate.net This activation can occur through the formation of mixed-metal/mixed-ligand aggregates, which can enhance the reactivity of the organometallic species. researchgate.net This phenomenon is well-established in the context of "superbases" like the Lochmann-Schlosser bases, which are mixtures of an alkyllithium and a potassium alkoxide. researchgate.net

In a different context, lithium alkoxides have been used to modify metal-organic frameworks (MOFs). labpartnering.orgnorthwestern.eduacs.org By introducing lithium alkoxides into MOFs with open metal centers, the properties of the material can be altered. For example, the incorporation of lithium isopropoxide into a magnesium-based MOF has been shown to lead to high ionic conductivity, which is a desirable property for solid electrolytes in batteries. labpartnering.org This strategy of post-synthesis modification by forming alkoxides within the framework allows for the incorporation of highly coordinatively unsaturated metal ions. northwestern.eduacs.org This can enhance gas sorption properties, for example. northwestern.eduacs.org The goal of such research is often to use the nucleophilic activation of a metal complex by an alkoxide to facilitate difficult organic transformations. u-tokyo.ac.jp

Carbon-Oxygen Bond Cleavage Reactions

The chemistry of lithium ethenolate is intrinsically linked to carbon-oxygen (C-O) bond cleavage reactions, primarily because its most common synthetic route involves the ring-opening of tetrahydrofuran (B95107) (THF). acs.org While ethers are generally stable, exposure to potent organometallic reagents can initiate their decomposition. acs.org

The prevalent mechanism for the formation of lithium ethenolate from THF is initiated by an α-deprotonation of the THF molecule by a strong organolithium base, such as n-butyllithium (nBuLi) or tert-butyllithium (B1211817) (tBuLi). This step generates a highly unstable intermediate with a negative charge adjacent to the ring's oxygen atom. This intermediate rapidly undergoes a symmetry-allowed [3+2] cycloreversion, a type of retro-cycloaddition reaction. The cleavage of the C-O bond in this step results in the formation of two products: lithium ethenolate ('LiOCH=CH2') and gaseous ethene. acs.org This decomposition pathway is a significant consideration when THF is used as a solvent for reactions involving strong organolithium reagents. acs.org

An illustrative example of this process was observed during attempts to synthesize a lithium aluminate complex, where the enolate product resulting from THF degradation was isolated, albeit in low yield. acs.org

Table 1: Formation of Lithium Ethenolate via THF C-O Bond Cleavage

| Reactant(s) | Key Intermediate | Products | Reaction Type | Ref. |

|---|

Research has also identified alternative C-O bond cleavage pathways in THF mediated by other metallic species. For instance, the reduction of a specific aluminum(III) iodide compound with lithium metal in THF did not yield the expected product but instead resulted in an unusual ring-opened but-3-enyl-1-oxido species, which was isolated as a mixed lithium-aluminum complex. acs.org This demonstrates that while the formation of ethenolate is a common outcome of THF cleavage, the reaction pathway can be influenced by the specific metallic reagents present. acs.org

Furthermore, in the context of lithium-ion battery technology, C-O bond cleavage of electrolyte components like fluoroethylene carbonate (FEC) has been proposed as a pathway leading to the formation of lithium ethenolate on electrode surfaces as part of the solid electrolyte interphase (SEI). researchgate.netresearchgate.net

Reactions with Main Group and Transition Metal Species

Lithium ethenolate serves as a versatile nucleophilic reagent in reactions with a variety of main group and transition metal compounds. As an ambident nucleophile, it possesses two reactive sites: the "hard" oxygen center and the "soft" carbon center. bham.ac.uk The course of the reaction is often dictated by the nature of the electrophile according to Hard and Soft Acids and Bases (HSAB) theory. bham.ac.uk

Reactions with Main Group Species

Reactions with hard electrophiles, such as main group element halides, typically occur at the oxygen atom. A prominent example is the reaction of a lithium enolate with a silyl halide, like trimethylsilyl (B98337) chloride (TMSCl). This reaction proceeds via O-alkylation to form a silyl enol ether, a valuable intermediate in organic synthesis. bham.ac.uk The high affinity of silicon for oxygen drives the formation of the strong Si-O bond, making this a highly favorable process. bham.ac.uk

The reactivity of lithium ethenolate is also influenced by its aggregation state in solution, which can exist as dimers, tetramers, or hexamers, often coordinated with solvent molecules. rsc.orgethz.ch These supramolecular structures can affect the accessibility of the nucleophilic sites and thus the reaction outcome. ethz.ch The general reactivity of lithium compounds includes vigorous reactions with halogens to form lithium halides. webelements.comlibretexts.org

Reactions with Transition Metal Species

Lithium ethenolate is a valuable precursor for the synthesis of transition metal ethenolate complexes. Through salt metathesis reactions, the lithium cation can be exchanged for a transition metal center. For example, imidazol-2-imine ethenolate ligands, generated as their potassium salts (which are analogous to lithium salts), have been reacted with chromium(III) chloride ([CrCl3(THF)3]) to prepare novel chromium complexes. researchgate.net

Similarly, titanium(IV) and zirconium(IV) complexes featuring a chelating imidazol-2-imine ethenolate ligand have been synthesized and characterized. researchgate.net These complexes, which are formally four-electron-donor monoanionic bidentate ligands, have demonstrated significant catalytic activity in ethylene (B1197577) polymerization, highlighting the utility of ethenolate ligands in organometallic catalysis. researchgate.net

Table 2: Selected Reactions of Ethenolates with Metal Species

| Ethenolate Type | Reagent | Product Type | Application/Significance | Ref. |

|---|---|---|---|---|

| Lithium Enolate | Trimethylsilyl Chloride (TMSCl) | Silyl Enol Ether | O-alkylation with a hard main group electrophile | bham.ac.uk |

| Potassium Imidazol-2-imine Ethenolate | [CrCl3(THF)3] | Chromium(III) Ethenolate Complex | Synthesis of transition metal complexes via salt metathesis | researchgate.net |

Stereoselectivity and Chirality in Lithium Ethenolate Chemistry

Enantioselective Transformations utilizing Chiral Auxiliaries

The generation of a single enantiomer of a chiral product from an achiral starting material through the use of a chiral agent is a cornerstone of modern asymmetric synthesis. In the context of lithium ethenolate chemistry, chiral auxiliaries are frequently employed to achieve high levels of enantioselectivity. These auxiliaries can be covalently attached to the enolate precursor or can act as non-covalently bound stereodirecting agents.

A powerful strategy for achieving enantioselectivity in reactions of lithium enolates involves the use of chiral lithium amides as non-covalent, or "traceless," chiral auxiliaries. nih.govnih.govacs.org This approach offers significant advantages, including the in situ formation of the stereodirecting species, which is temporarily associated with the reactive intermediate and can be easily removed and potentially recycled after the reaction by a simple aqueous quench. nih.gov

Chiral lithium amides are known to form well-defined mixed aggregates with lithium enolates. nih.govresearchgate.net These mixed aggregates create a chiral microenvironment around the enolate, which dictates the facial selectivity of the subsequent reaction with an electrophile. nih.gov This methodology has been successfully applied to a variety of transformations, including the enantioselective construction of challenging tetrasubstituted and quaternary carbon centers. nih.govnih.govacs.org

For instance, the alkylation of lithium enediolates derived from α-alkoxy carboxylic acids can be rendered highly enantioselective by the presence of a chiral lithium amide. The efficiency of this process is often dependent on the formation of specific mixed aggregates, which can be a time-dependent process. Aging the mixture of the carboxylic acid, chiral amine, and alkyllithium base prior to the addition of the electrophile can lead to a significant increase in the enantiomeric excess (ee) of the product, underscoring the importance of allowing sufficient time for the formation of the organized, reactive mixed aggregate. nih.gov

Furthermore, chiral lithium amides have been shown to mediate highly enantio- and diastereoselective conjugate additions of lithium enolates to α,β-unsaturated esters, affording products with adjacent stereocenters in high yield and stereopurity. nih.gov The stereochemical outcome is rationalized by the formation of a well-defined mixed aggregate that acts as the key reactive species. nih.gov Crystallographic, spectroscopic, and computational studies have provided valuable insights into the structures of these reactive aggregates and the origins of the observed stereoselectivity. nih.govnih.govacs.org

Table 1: Enantioselective Alkylation of (S)-O-methyl mandelic acid using a Chiral Lithium Amide

| Aging Time at 0 °C | Enantiomeric Excess (ee) |

| 15 min | 78% |

| 2 hr | 89% |

| Data sourced from a study on the time-dependent stereoselectivity of lithium enolate alkylation. nih.gov |

The use of covalently attached chiral auxiliaries is a well-established and reliable method for achieving asymmetric transformations. Among the most successful and widely used are the camphorsultam-based auxiliaries developed by Oppolzer. researchgate.net These auxiliaries are attached to a carboxylic acid derivative to form an N-acylsultam. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates a chiral lithium enolate, often referred to as an "Oppolzer enolate". wpmucdn.comnih.gov

The subsequent alkylation of these chiral enolates proceeds with a high degree of stereoselectivity, which is dictated by the rigid camphor (B46023) skeleton of the auxiliary. wpmucdn.comnih.govcornell.edu The bulky sultam moiety effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. wpmucdn.comnih.gov This approach has been instrumental in the asymmetric synthesis of a wide range of natural products. researchgate.net

Spectroscopic, crystallographic, and computational studies have been conducted to elucidate the solution structures of Oppolzer lithium enolates and the mechanism of their alkylation. wpmucdn.comnih.govnih.gov These studies have revealed that the aggregation state of the enolate is highly dependent on the solvent and the nature of the substituent on the enolate. wpmucdn.comnih.govcornell.edu For example, in toluene, alkyl-substituted enolates exist as tetramers, while aryl-substituted ones form unsymmetrical dimers. wpmucdn.comnih.govcornell.edu In tetrahydrofuran (B95107) (THF), both types of enolates tend to form symmetric dimers. wpmucdn.comnih.gov

Interestingly, recent mechanistic investigations, aided by density functional theory (DFT) calculations, have challenged the long-held belief that chelation of the lithium cation to the sulfonyl oxygen is the primary source of stereocontrol. wpmucdn.comnih.gov Instead, it is proposed that the stereoselectivity arises from the inherent chirality of the sultam ring itself, independent of chelation or the lithium counterion. wpmucdn.comnih.gov

Chiral lithium amino alkoxides represent another class of non-covalent stereodirecting agents that can significantly influence the stereochemical outcome of reactions involving lithium enolates. nih.govnih.govcornell.edu These reagents have been shown to amplify the enantioselectivity of aldol (B89426) additions of lithium enolates, particularly those derived from Evans oxazolidinone auxiliaries. nih.govnih.gov

The interaction between the chiral lithium amino alkoxide and the lithium enolate leads to the formation of mixed aggregates, most notably mixed tetramers with defined stoichiometries (e.g., 2:2 or 3:1 alkoxide:enolate). nih.govnih.govcornell.edu The structure of these mixed aggregates is crucial in determining the stereochemical course of the subsequent aldol reaction. nih.govnih.gov

The pairing of enantiomeric series of the enolate and the amino alkoxide can lead to "matched" and "mismatched" scenarios, where the inherent stereochemical preferences of the two chiral components either reinforce or oppose each other, respectively. nih.gov Rate and computational studies suggest that in some cases, the reaction proceeds directly from these mixed aggregates, providing a mechanistic basis for the observed amplification in stereoselectivity. nih.govnih.gov

Diastereoselective Control in Organic Transformations

When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, diastereomers can be formed. Controlling the relative stereochemistry between the newly formed and existing stereocenters is known as diastereoselective control. In the context of lithium ethenolate chemistry, particularly in aldol reactions, achieving high diastereoselectivity is often crucial for the synthesis of complex targets. almerja.comacs.org

The geometry of the lithium enolate, whether it is the (E)- or (Z)-isomer, plays a pivotal role in determining the diastereoselectivity of the aldol addition. almerja.commakingmolecules.com The Zimmerman-Traxler model, which invokes a six-membered chair-like transition state, is often used to rationalize the stereochemical outcome. rsc.org In this model, the substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric interactions, thus favoring the formation of a specific diastereomer. rsc.org For example, (Z)-enolates generally lead to syn-aldol products, while (E)-enolates tend to give anti-aldol products. makingmolecules.com

The conditions used for enolate formation can influence the E/Z ratio. The choice of base, solvent, and temperature can be manipulated to favor the formation of either the kinetic or thermodynamic enolate, which may have different geometries. almerja.combham.ac.uk

Furthermore, the presence of additives, such as lithium salts (e.g., lithium chloride), can have a profound impact on the diastereoselectivity of aldol reactions involving lithium enolates. acs.org These salts can alter the aggregation state of the enolate and the transition state structure, leading to enhanced levels of asymmetric induction. acs.org For instance, in the aldol reaction of a camphor-based acetate (B1210297) enolate equivalent, the addition of excess LiCl dramatically improved the diastereomeric ratio of the product. acs.org

Table 2: Influence of LiCl on the Diastereoselectivity of an Aldol Reaction

| Additive | Diastereomeric Ratio (dr) |

| None | Moderate |

| 6-fold excess LiCl | 95:5 |

| Data from a study on diastereoselective aldol reactions with a camphor-based acetate enolate equivalent. acs.org |

Fundamental Origins of Stereoselectivity: Mechanistic and Structural Insights

Understanding the fundamental origins of stereoselectivity in lithium ethenolate reactions requires a detailed knowledge of the structures of the reactive intermediates and the transition states of the stereodetermining steps. wpmucdn.comnih.govrsc.org The aggregation and solvation of lithium enolates in solution are key factors that govern their reactivity and selectivity. wpmucdn.comnih.govacs.org

As discussed previously, lithium enolates often exist as aggregates, such as dimers, tetramers, or even more complex structures, in solution. wpmucdn.comnih.govacs.org They can also form mixed aggregates with other lithium species present in the reaction mixture, such as lithium amides or lithium halides. nih.govacs.org The specific nature of these aggregates can dictate the stereochemical course of a reaction. nih.gov However, in some cases, the reaction may proceed through a less aggregated species, such as a monomer, that is in equilibrium with the more stable, higher-order aggregates. acs.org

Computational studies, particularly using DFT methods, have become an indispensable tool for gaining insight into the mechanisms of lithium enolate reactions. wpmucdn.comnih.govresearchgate.net These calculations can provide detailed information about the structures and energies of transition states, helping to rationalize and predict the stereochemical outcomes of reactions. rsc.orgresearchgate.net For example, computational models have been instrumental in revising the understanding of stereoselectivity in Oppolzer enolate alkylations, shifting the focus from chelation to the inherent chirality of the sultam ring. wpmucdn.comnih.gov

The interplay between steric and electronic effects in the transition state is ultimately what determines stereoselectivity. rsc.org The chiral environment created by an auxiliary or a ligand, whether covalent or non-covalent, leads to a diastereomeric relationship between the transition states leading to the different stereoisomeric products. The observed product distribution reflects the difference in the free energies of these competing transition states.

Computational and Theoretical Studies on Lithium Ethenolate Systems

Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT)

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, offer a powerful lens through which to examine the electronic structure, bonding, and reactivity of lithium ethenolate at an atomic level. berkeley.edu These approaches have been instrumental in elucidating the fundamental preference of lithium enolates for aggregation and the nature of the forces governing their interactions. psu.edu

A central theme in the study of lithium ethenolate is its strong tendency to form aggregates. utas.edu.au Computational studies have been pivotal in optimizing the geometries of various aggregate states—from monomers to dimers, trimers, and tetramers—and mapping their energetic landscapes.

Ab initio calculations have explored the possible geometries of the lithium ethenolate monomer (CH₂=CHOLi), identifying both a planar and a non-planar structure. researchgate.net Further investigations using methods like Hartree-Fock Self-Consistent Field (HF-SCF) on related lithium ester enolates have shown that non-planar monomer structures, featuring a π-interaction between the lithium atom and the carbon-carbon double bond, can be more stable than their planar counterparts. capes.gov.bracs.org

Aggregation is a highly favorable process. Gas-phase calculations showed that the formation of mixed trimer aggregates between lithium enolates and other lithium salts, such as lithium halides, is often the most favored outcome in the absence of solvent effects. capes.gov.br The stability of these aggregates is primarily driven by strong electrostatic interactions between the electropositive lithium and electronegative oxygen atoms. psu.edu Solvation, modeled computationally by including explicit solvent molecules like dimethyl ether or tetrahydrofuran (B95107) (THF) or by using continuum solvent models, reduces the exothermicity of aggregation but does not eliminate it. capes.gov.bracs.orgcapes.gov.br

DFT and Møller-Plesset perturbation theory (MP2) calculations have been used to assess the aggregation state of various lithium enolates, confirming that DFT methods can effectively predict these states, though they may underestimate the free energies of aggregate formation compared to higher-level methods. nih.gov For many enolates, aggregates such as dimers and cubane-like tetramers are common, and their relative stabilities have been extensively calculated. capes.gov.bracs.org

| Aggregate/Structure | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Monomer (Planar vs. Non-planar) | RHF, HF-SCF | Both planar and non-planar geometries are possible. Non-planar structures can be stabilized by Li-π interactions. | researchgate.netcapes.gov.br |

| Dimer (Planar) | HF-SCF | Found to be close in energy to dimers formed from non-planar monomers. Calculated properties correlate well with experimental data in THF. | capes.gov.bracs.org |

| Tetramer (Cubic) | HF-SCF | Considerably more stable than other tetrameric structures, such as a flat eight-membered ring. | capes.gov.bracs.org |

| Mixed Trimer (e.g., 2LiOV·LiX) | Ab initio | Often the most favored species in gas-phase calculations, indicating a high propensity for mixed aggregation. | capes.gov.br |

Quantum chemical calculations are uniquely suited for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms.

Ab initio studies have investigated the gas-phase formation of lithium ethenolate from the reaction of acetaldehyde (B116499) and lithium hydroxide (B78521). researchgate.net These calculations found that a concerted mechanism is the preferred pathway. researchgate.net The same study also successfully optimized the transition state between the two identified conformers (planar and non-planar) of the lithium ethenolate product. researchgate.net

The reactivity of lithium ethenolate is also a key area of computational study. It is recognized as a potential intermediate in the reductive decomposition of electrolyte solvents like ethylene (B1197577) carbonate in lithium-ion batteries. rsc.orgrsc.org DFT modeling has been used to explore the reaction pathways of lithium metal with organic carbonates, confirming that alternative routes leading to species like dilithium (B8592608) 1,2-dialkoxides can be highly favorable. rsc.org In some proposed oligomerization pathways relevant to battery chemistry, ethenolate species are considered potential terminators for chain reactions due to their resonance stability. rsc.org

| Reaction/Process | Computational Method | Finding | Reference |

|---|---|---|---|

| CH₃CHO + LiOH → CH₂=CHOLi + H₂O | RHF/3-21G | The formation of lithium ethenolate proceeds via a concerted mechanism in the gas phase. | researchgate.net |

| Planar ↔ Non-planar Isomerization | RHF/6-31G* | The transition state between the two monomeric conformers was successfully optimized. | researchgate.net |

| Ethylene Carbonate Reduction | DFT | Ethenolate-like species are identified as potential intermediates in solvent decomposition pathways within lithium-ion batteries. | rsc.org |

A powerful application of quantum chemistry is the prediction of spectroscopic properties, which provides a critical link between theoretical models and experimental observation. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, researchers can help assign experimental spectra and identify the specific structures present in solution.

For example, ab initio HF-SCF calculations performed on the aggregates of a lithium ester enolate (methyl isobutyrate) predicted the ¹³C NMR shifts for different possible structures. capes.gov.bracs.org The calculated shifts for a dimer composed of planar monomers showed good agreement with the experimental ¹³C NMR spectrum recorded in a THF solution. acs.org In contrast, the predicted shifts for the more stable cubic tetramer did not match the experimental data as well, suggesting that under those specific conditions, the dimer was the dominant observable species. capes.gov.bracs.org This demonstrates how theoretical predictions can be essential for interpreting complex experimental data and understanding the solution-state behavior of lithium enolates.

Molecular Dynamics Simulations

While quantum chemical calculations excel at describing static structures and single reaction steps, molecular dynamics (MD) simulations provide insight into the dynamic evolution of systems over time. MD simulations are particularly useful for studying the behavior of lithium ethenolate in the condensed phase, such as in solution or at interfaces.

Ab initio MD simulations, which calculate forces "on the fly" from electronic structure theory, have been used to model the initial stages of solid-electrolyte interphase (SEI) formation on graphite (B72142) anodes in lithium-ion batteries. rsc.org These simulations can track the decomposition of electrolyte molecules like ethylene carbonate under electrochemical conditions, revealing fast breakdown mechanisms that can produce lithium ethenolate and other alkoxide species. rsc.org

Furthermore, MD simulations have been used to investigate the structure and dynamics of the solvation shells around lithium ions in various electrolytes, providing detailed information on ion transport, which is influenced by the coordination environment that can include enolate or alkoxide species. uj.edu.pl

Applications in Advanced Organic Synthesis and Methodology Development

Strategic Use in Complex Molecule Synthesis

The lithium enolate of acetaldehyde (B116499) is a versatile C2-synthon, providing a direct route to incorporating an acetaldehyde unit into more complex structures. Its utility is particularly pronounced in aldol (B89426) reactions, a fundamental strategy for carbon-carbon bond formation. numberanalytics.comresearchgate.net The reaction of this enolate with aldehydes and ketones yields β-hydroxy carbonyl compounds, which are valuable precursors for a wide array of complex molecules, including natural products and pharmaceuticals. numberanalytics.comresearchgate.net

Despite its synthetic potential, the use of the lithium enolate of acetaldehyde is not without challenges. Its high reactivity can lead to self-condensation and polymerization, complicating synthetic outcomes. ucla.edu To circumvent these issues, chemists have developed methods for its in situ generation and immediate reaction with an electrophile. ucla.edu Furthermore, the stereochemical outcome of these reactions is highly dependent on the enolate geometry and reaction conditions, a factor that has been the subject of extensive research to achieve high levels of diastereoselectivity. acs.org

The strategic application of the lithium enolate of acetaldehyde is exemplified in the total synthesis of numerous complex natural products where the controlled introduction of a two-carbon unit is required. williams.edu Its ability to react with a wide range of electrophiles makes it an indispensable tool for the convergent assembly of intricate molecular frameworks. byjus.com

Precursor for Reactive Organometallic Species (e.g., Vinyllithium)

The lithium enolate of acetaldehyde, with the chemical formula CH₂=CHOLi, is an isomer of vinyllithium (B1195746) (LiCH=CH₂). While not a direct precursor in the sense of a simple conversion, their chemical relationship is significant. Both species are highly reactive organolithium reagents used in vinylation reactions. nsf.gov The generation of the lithium enolate of acetaldehyde can occur under conditions that might also be conducive to the formation or reaction of other organolithium species. For instance, the reaction of n-butyllithium with tetrahydrofuran (B95107) (THF) is a known method to produce the lithium enolate of acetaldehyde. ucla.eduresearchgate.net

Vinyllithium itself is a key reagent for introducing a vinyl group into a molecule. nih.gov Its synthesis often involves methods like lithium-halogen exchange or the reaction of organolithium reagents with vinyl compounds. nih.gov The chemistry of these species is often intertwined, and understanding the conditions that favor the formation of one over the other is crucial for synthetic planning.

Development of Catalytic Asymmetric Reactions

The development of catalytic asymmetric reactions utilizing the lithium enolate of acetaldehyde and its derivatives represents a significant advancement in organic synthesis. The goal is to control the stereochemistry of the products by using a chiral catalyst, thereby producing enantiomerically enriched compounds. princeton.edunih.gov

One major area of focus has been the catalytic asymmetric aldol reaction. researchgate.net This involves the reaction of an enolate with an aldehyde or ketone in the presence of a chiral catalyst to produce a specific stereoisomer of the β-hydroxy carbonyl product. organic-chemistry.org While early work relied on stoichiometric chiral auxiliaries, modern methods employ catalytic amounts of chiral ligands in complex with a metal, often lithium. ethz.chmasterorganicchemistry.com

The design of effective chiral catalysts for reactions involving the lithium enolate of acetaldehyde is an active area of research. These catalysts must be able to coordinate with the lithium enolate and the electrophile in a way that directs the attack from a specific face, leading to high enantioselectivity. organic-chemistry.orgmdpi.com The success of these catalytic systems has opened up new avenues for the efficient and stereocontrolled synthesis of complex chiral molecules. nih.gov

Polymerization Chemistry Mediated by Lithium Ethenolate and Alkoxide Species

Anionic Polymerization Processes

Anionic polymerization is a form of chain-growth polymerization involving monomers with strong electronegative groups, such as styrenes, dienes, and acrylates. eresearchco.comwikipedia.org The process is characterized by an initiation step where a nucleophile attacks a monomer to form a carbanionic active center, which then propagates. eresearchco.com When conducted under carefully controlled conditions with purified reagents, this method can proceed without termination or chain transfer reactions, a process known as living anionic polymerization. wikipedia.orgsemanticscholar.org

The initiation of anionic polymerization of vinyl monomers is often accomplished using organolithium compounds, such as n-butyllithium or sec-butyllithium. uni-bayreuth.de These initiators are particularly effective for hydrocarbon monomers like styrene (B11656) and dienes in nonpolar solvents. uni-bayreuth.de However, the efficiency and control of these polymerizations can be significantly enhanced by the addition of lithium alkoxides.

In the absence of terminating agents, living polymerizations allow for the synthesis of polymers with predictable number-average molecular weights (Mn) and narrow molecular weight distributions. semanticscholar.org The use of lithium alkoxides can help achieve this level of control. For instance, in the polymerization of methyl methacrylate (B99206) (MMA), classical lithium initiators can be combined with lithium amino alkoxides to create a truly living system capable of proceeding stereospecifically at elevated temperatures. iupac.org Similarly, the addition of polydentate lithium alkoxides, such as lithium 2-(2-methoxyethoxy)ethoxide (LiOEEM), to n-BuLi/pyridazine initiator systems promotes living characteristics in MMA polymerization. tubitak.gov.trresearchgate.net This control is crucial for producing well-defined polymer architectures.

Lithium alkoxides and the related enolates function as powerful modifiers that can alter the kinetics and outcome of anionic polymerizations. acs.orgfigshare.com They form mixed complexes with organolithium initiators and propagating chain ends, which modifies the reactivity of the active species. researchgate.net This interaction can either accelerate or retard the rate of polymerization depending on the specific alkoxide, its concentration, the monomer, and the solvent. acs.org

In the copolymerization of styrene and isoprene, lithium tert-amylate acts as a retardant at overstoichiometric concentrations relative to the initiator. acs.orgfigshare.com In contrast, sodium and potassium tert-amylates increase the polymerization rate, even at low concentrations, due to a counterion exchange from lithium to the heavier, more reactive alkali metal. acs.orgfigshare.com

In the case of polar monomers like methyl methacrylate (MMA), the propagating species is itself a lithium enolate. The addition of external lithium alkoxides can suppress side reactions, such as the attack of the enolate chain end on the carbonyl group of another monomer molecule. tubitak.gov.tr Ligands like lithium 2-(methoxy)ethoxide have been shown to be effective in promoting the controlled anionic polymerization of MMA, leading to high conversions and polymers with narrow molecular weight distributions. researchgate.nettubitak.gov.tr

A significant advantage of using lithium alkoxide modifiers is the ability to control the stereochemistry of the resulting polymer. The structure of the mixed aggregates formed between the lithium alkoxide and the propagating chain end can direct the incoming monomer to add in a specific orientation, leading to stereoregular polymers.

For example, initiating the anionic polymerization of styrene with alkyllithium/alkali metal alkoxide systems can yield polystyrene with either predominantly isotactic (mm) or syndiotactic (rr) triads, depending on the nature of the alkali metal alkoxide used. researchgate.net In the polymerization of MMA, the addition of lithium-based alkoxides often favors the formation of syndiotactic polymers. The use of a n-butyl lithium/pyridazine initiator in the presence of lithium 2-(methoxy)ethoxide or lithium 2-(2-methoxyethoxy)ethoxide results in polymethylmethacrylate (PMMA) with a high syndiotactic content. tubitak.gov.trresearchgate.nettubitak.gov.tr This control over tacticity is critical as it directly influences the physical and mechanical properties of the polymer.

| Initiator System | Solvent | Stereoregularity (PMMA) | Molecular Weight Distribution (Đ) | Reference |

|---|---|---|---|---|

| n-BuLi/pyridazine + Li-2-(methoxy)ethoxide (1/10 ratio) | THF | High syndiotactic content | ~1.28 | researchgate.nettubitak.gov.tr |

| n-BuLi/pyridazine + Li-2-(2-methoxyethoxy)ethoxide | THF | High syndiotactic content | Monodisperse | tubitak.gov.tr |

| Alkyllithium / Sodium Alkoxide | Hydrocarbon | Predominantly isotactic or syndiotactic polystyrene | N/A | researchgate.net |

Ring-Opening Polymerization (ROP) Initiated by Lithium Alkoxides

Ring-opening polymerization (ROP) is a vital method for synthesizing polymers from cyclic monomers such as epoxides, lactones, carbonates, and siloxanes. wikipedia.orgpsu.edu Lithium alkoxides are effective initiators for the anionic ring-opening polymerization (AROP) of many of these monomers. acs.orggoogle.com

The mechanism typically involves the nucleophilic attack of the alkoxide initiator on the cyclic monomer. conicet.gov.ar In the case of cyclic esters like ε-caprolactone (ε-CL), the attack usually occurs at the carbonyl carbon, leading to the opening of the ring and the formation of a new alkoxide species that serves as the propagating chain end. conicet.gov.ar This process continues with the sequential addition of more monomer units.

Lithium compounds such as lithium silanolates, which are structurally related to alkoxides, have proven to be efficient initiators for the ROP of ε-CL, producing well-defined poly(ε-caprolactone) (PCL) with good yields. conicet.gov.ar The versatility of this initiation method allows for the creation of block copolymers by using a living polymeric alkoxide (a macroinitiator) to initiate the ROP of a second cyclic monomer. psu.educonicet.gov.ar Unlike sodium or potassium alkoxides, lithium alkoxides are noted for not initiating the ROP of certain monomers, which can be exploited for selective polymerizations. acs.org

Poly(vinyl alcohol)-Lithium Interactions in Polymer Electrolytes

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, all-solid-state lithium-ion batteries. diva-portal.org Poly(vinyl alcohol) (PVA) is a promising host polymer for these electrolytes due to its high dielectric strength, good film-forming properties, and the presence of hydroxyl (-OH) functional groups. mdpi.comresearchgate.net

The functionality of PVA-based polymer electrolytes relies on the interaction between the polymer matrix and a dissolved lithium salt, such as lithium perchlorate (B79767) (LiClO₄) or lithium bis(trifluoromethane)sulfonimide (LiTFSI). diva-portal.orgias.ac.in The hydroxyl groups along the PVA backbone act as electron pair donors, enabling complexation with the lithium cations (Li⁺). researchgate.netias.ac.in

This complex formation is confirmed by Fourier-transform infrared spectroscopy (FTIR), which reveals shifts in the characteristic vibrational frequencies of the polymer's OH groups upon addition of the lithium salt. diva-portal.orgias.ac.in The dissolution of the salt disrupts the semi-crystalline structure of PVA, increasing its amorphous content. researchgate.netripublication.com This amorphization is crucial because ion transport occurs primarily through the amorphous regions of the polymer. The interaction between lithium ions and the polymer chains facilitates ionic conduction, a process that is also dependent on the segmental motion of the polymer chains. researchgate.net The resulting materials are ionically conductive solids with potential applications in various electrochemical devices. diva-portal.orgripublication.com

| Polymer Electrolyte System | Temperature | Ionic Conductivity (S/cm) | Reference |

|---|---|---|---|

| PVA-LiTFSI-DMSO | Room Temp. | 4.5 x 10-5 | diva-portal.org |

| PVA-LiTFSI-DMSO | 60 °C | 4.5 x 10-4 | diva-portal.org |

| 70 PVA:30 PVP:25 Mwt% LiNO₃ | Room Temp. | 6.8 x 10-4 | ias.ac.in |

| PVA:Chitosan:LiClO₄ + 42 wt% glycerol | Room Temp. | 8.5 x 10-4 | mdpi.com |

| PVA/PVP + 0.22 Mwt% LiClO₄ | Room Temp. | 8.6 x 10-6 | tandfonline.com |

Mechanistic Aspects of Ion Transport

In polymerization chemistry mediated by lithium ethenolate and related alkoxide species, the transport of ions is a critical factor that governs the kinetics and control of the polymerization process. The mechanism is not simply the movement of isolated ions but involves a complex and dynamic equilibrium between various states, including aggregates, ion pairs, and free ions. The nature of the solvent, temperature, and the presence of other species significantly influence this equilibrium and, consequently, the ion transport dynamics.

A predominant feature of lithium enolates and alkoxides in solution, particularly in solvents of low to moderate polarity like hydrocarbons and ethers, is their tendency to self-associate into aggregates. psu.eduethz.chnih.gov These supramolecular structures, which can be dimers, tetramers, or higher oligomers, are often the dominant species present in the reaction medium. ethz.chnih.gov The degree of aggregation is highly dependent on the solvent, with chelating agents and polar solvents favoring lower aggregation states. ethz.chnih.govnih.gov These aggregates are generally considered to be in equilibrium with less-aggregated or monomeric species, which are the active or pre-active forms in polymerization. Ion transport within this system involves the movement of these bulky aggregates as well as the dissociation from them.

| Solvent/Ligand | Predominant Aggregation State | Structural Description |

| Hydrocarbon (non-donor) | Hexamer | A hexameric structure was crystallized from a non-donor hydrocarbon solvent. ethz.ch |

| Tetrahydrofuran (B95107) (THF) | Tetramer | Cubic tetramers are the most prevalent form for simple lithium enolates in THF solution. nih.gov |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Dimer | The presence of the chelating diamine ligand favors the formation of cyclic dimers. nih.govnih.gov |

The dissociation of these various species is fundamental to ion transport and reactivity. The process can be described by equilibria between aggregates, ion pairs, and free ions. While aggregates and contact ion pairs are less reactive, their dissociation provides a small but crucial concentration of highly reactive free ions or more reactive solvent-separated ion pairs. The dissociation constants are key parameters in quantifying these equilibria. For instance, studies on model living oligomers provide insight into the dissociation of ion pairs (KD) and the formation of less reactive species like ion triples (KT), which can form when a polar group in the polymer chain coordinates with an ion pair. uliege.be

| "Living" Oligomer Model | KD x 1012 M | KT x 104 M |

| P1(X)Li | 1.0 | 1.8 |

| P1(CN)Li | 0.8 | 3.0 |

Ultimately, the movement of lithium cations through the polymerization medium can be envisioned through two primary modes analogous to those in polymer electrolytes:

Vehicular Transport: In this mode, the lithium cation diffuses as part of a larger entity. This could be a solvated ion pair or a larger aggregate moving through the solvent. This mechanism is dominant for larger, stable aggregates.

Hopping Mechanism: This involves the lithium ion moving from one coordination site to another. These sites can be provided by solvent molecules (like THF), the oxygen atoms of the enolate/alkoxide species, or ether or ester groups within the polymer chain. This transport is often facilitated by the local segmental motion of the polymer chains, which reconfigures the coordination environment, allowing the ion to "hop" to a new, favorable position. researchgate.net This mode is particularly relevant for the transport of dissociated or loosely paired ions.

Advanced Analytical Techniques for Characterization of Lithium Ethenolate Systems

In-situ Reaction Monitoring Techniques

Real-time, in-situ monitoring is indispensable for studying the fleeting and sensitive nature of organolithium reactions. mt.com In-situ Fourier Transform Infrared (FTIR) spectroscopy, in particular, has proven to be a powerful tool for tracking the progress of reactions involving lithium enolates. mt.commt.com This technique allows for the direct observation of reactants, intermediates, and products as the reaction unfolds, providing valuable data on kinetics, mechanisms, and pathways. mt.com

For instance, in the enolization of esters like tert-butyl propionate (B1217596) mediated by lithium diisopropylamide (LDA), in-situ FTIR can monitor the conversion by tracking the characteristic absorption bands of the ester and the resulting enolate. mt.com The ester's carbonyl group (C=O) exhibits a strong absorption band around 1730 cm⁻¹, which shifts to a lower frequency (between 1650 and 1700 cm⁻¹) upon formation of the CO-Li⁺ group in the enolate. mt.comuliege.be This shift provides a clear spectral window to follow the reaction's progress, even at low concentrations and temperatures. mt.com

Rate studies using in-situ IR spectroscopy have been instrumental in determining reaction orders and elucidating transition state structures. For example, investigations into the enolization of 2-methylcyclohexanone (B44802) with lithium hexamethyldisilazide (LiHMDS) revealed a dimer-based transition state. acs.org Similarly, in-situ IR spectroscopy has been used to monitor the alkylation of Oppolzer enolates, following the disappearance of the enolate peak and the appearance of the product peak to determine reaction rates. nih.gov

The advantages of in-situ spectroscopy include:

Real-time data acquisition: Capturing information about transient and labile species that would be missed by offline analysis. spectroscopyonline.com

Non-invasive monitoring: The reaction environment remains undisturbed, ensuring the data reflects the true state of the system.

Kinetic and mechanistic insights: Providing detailed information to develop rigorous kinetic models and understand reaction mechanisms. spectroscopyonline.com

Mass Spectrometry (e.g., for reaction product analysis, mechanistic studies)

Mass spectrometry (MS) is a vital tool for the analysis of reaction products and for gaining mechanistic insights into reactions involving lithium enolates. rsc.org Gas chromatography-mass spectrometry (GC-MS) is particularly useful for identifying and quantifying volatile products and byproducts formed during these reactions. rsc.orgthermofisher.com This technique can provide detailed information about the composition of complex mixtures, aiding in the understanding of reaction pathways and degradation mechanisms. rsc.orgthermofisher.com

In the context of polymerization, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is employed to determine the chain end-groups of polymers. mdpi.com However, for polymers with enolate end-groups, this technique may not be suitable. mdpi.com High-performance liquid chromatography-mass spectrometry (HPLC-MS) offers another powerful approach, enabling the real-time monitoring of reaction time courses, identification of decomposition pathways, and observation of organometallic species in solution. researcher.life